N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide
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Overview
Description
N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide is a complex organic compound that features a selenazole ring, a nitrobenzoyl group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide typically involves multiple steps:
Formation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride under reflux conditions.
Selenazole ring formation: The selenazole ring is synthesized by reacting benzoyl chloride with potassium selenocyanate in acetone at room temperature, followed by treatment with aniline derivatives.
Final coupling: The final step involves coupling the selenazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under reflux conditions.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the substituent, various functionalized derivatives can be obtained.
Scientific Research Applications
N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological targets, leading to inhibition of enzyme activity or disruption of protein function.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-Nitrobenzoyl)-1,3-thiazol-2-yl]-N-phenylbenzamide: Similar structure but with a thiazole ring instead of a selenazole ring.
N-[4-(4-Nitrobenzoyl)-1,3-oxazol-2-yl]-N-phenylbenzamide: Similar structure but with an oxazole ring instead of a selenazole ring.
Uniqueness
The presence of the selenazole ring in N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide imparts unique electronic properties and reactivity compared to its thiazole and oxazole analogs. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Properties
CAS No. |
62966-90-9 |
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Molecular Formula |
C23H15N3O4Se |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-[4-(4-nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide |
InChI |
InChI=1S/C23H15N3O4Se/c27-21(16-11-13-19(14-12-16)26(29)30)20-15-31-23(24-20)25(18-9-5-2-6-10-18)22(28)17-7-3-1-4-8-17/h1-15H |
InChI Key |
YXWJNUKRITYLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=NC(=C[Se]3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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